molecular formula C19H26N2O2 B11574567 butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate

butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B11574567
M. Wt: 314.4 g/mol
InChI Key: UFFRUCBUSGLVOW-UHFFFAOYSA-N
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Description

Butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl ester group attached to a pyrazole ring, which is further substituted with benzyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate typically involves the esterification of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

    Reduction: Butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. The benzyl and dimethyl groups can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate can be compared with other similar compounds, such as:

    Butyl 3-(1-phenyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate: Similar structure but with a phenyl group instead of a benzyl group.

    Butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

butyl 3-(1-benzyl-3,5-dimethylpyrazol-4-yl)propanoate

InChI

InChI=1S/C19H26N2O2/c1-4-5-13-23-19(22)12-11-18-15(2)20-21(16(18)3)14-17-9-7-6-8-10-17/h6-10H,4-5,11-14H2,1-3H3

InChI Key

UFFRUCBUSGLVOW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC1=C(N(N=C1C)CC2=CC=CC=C2)C

Origin of Product

United States

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